
beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt: is a chemical compound with the molecular formula C7H10KNO6 and a molecular weight of 243.2557 g/mol . This compound is known for its unique structure, which includes a beta-alanine backbone with two carboxymethyl groups and a potassium ion. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the carboxymethyl groups are introduced to the beta-alanine molecule. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt can undergo oxidation reactions, where the carboxymethyl groups may be further oxidized to form carboxylate ions.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate ions, while substitution reactions can produce various substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: Beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt is used as a chelating agent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in analytical chemistry and industrial processes .
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its chelating properties help in the stabilization of proteins and enzymes during experiments .
Medicine: It is also being investigated for its role in enhancing the bioavailability of certain drugs .
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, water treatment chemicals, and as a stabilizer in various products .
Mécanisme D'action
The mechanism of action of beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt involves its ability to chelate metal ions. The carboxymethyl groups form stable complexes with metal ions, which can then participate in various biochemical and chemical processes. This chelation ability is crucial for its applications in enzyme stabilization, drug delivery, and industrial processes .
Comparaison Avec Des Composés Similaires
- beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt
- beta-Alanine, N,N-bis(carboxymethyl)-, sodium salt
Comparison: While all these compounds share a similar beta-alanine backbone with carboxymethyl groups, the key difference lies in the counterion (potassium, sodium, or trisodium). This difference affects their solubility, stability, and specific applications. For example, the monopotassium salt may have different solubility properties compared to the trisodium salt, making it more suitable for certain applications .
Propriétés
Numéro CAS |
200818-32-2 |
|---|---|
Formule moléculaire |
C7H10KNO6 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
potassium;3-[bis(carboxymethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.K/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);/q;+1/p-1 |
Clé InChI |
PRHBTQJINOPOQF-UHFFFAOYSA-M |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


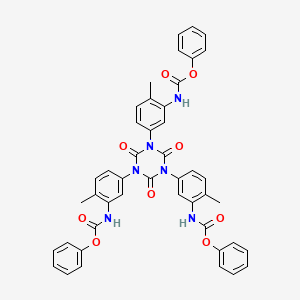
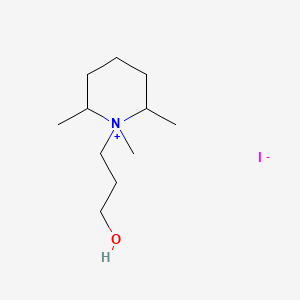
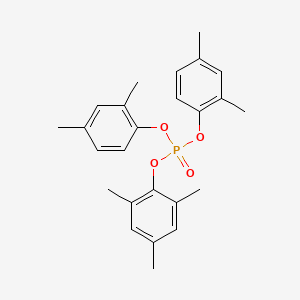
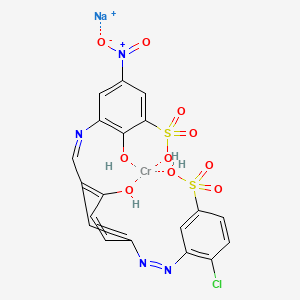
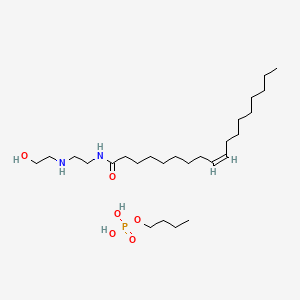
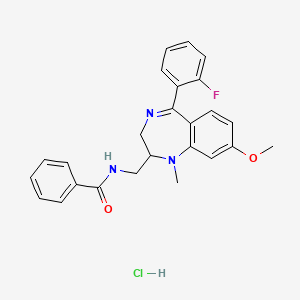
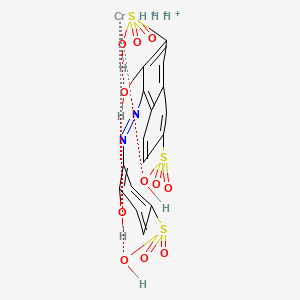
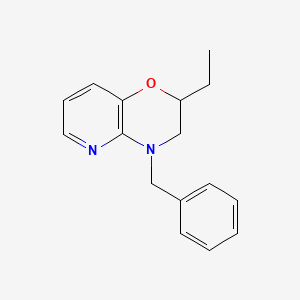
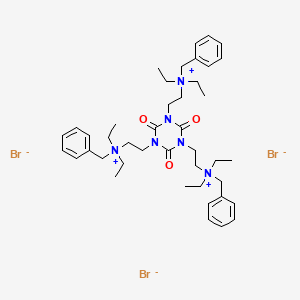
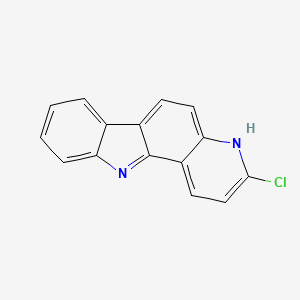
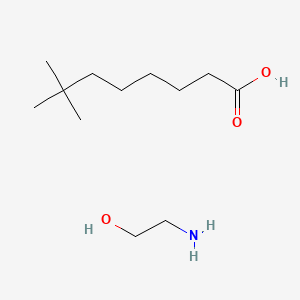

![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)

